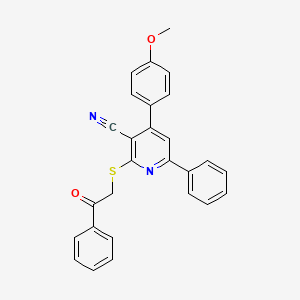
4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile is a useful research compound. Its molecular formula is C27H20N2O2S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile is a derivative of nicotinonitrile, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its anticancer potential, antioxidant properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a thioether linkage, and a nitrile group, which contribute to its biological activities.
1. Anticancer Activity
Recent studies have shown that nicotinonitrile derivatives exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HeLa (cervical cancer)
Table 1: Cytotoxicity of this compound
These results indicate that the compound exhibits strong cytotoxic activity, particularly against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause growth arrest in the G2/M phase of the cell cycle.
Research indicates that the presence of the thiol and nitrile groups plays a crucial role in these mechanisms by facilitating interactions with DNA and other cellular targets .
3. Antioxidant Properties
Nicotinonitriles are also recognized for their antioxidant capabilities. The compound's ability to scavenge free radicals helps mitigate oxidative stress, which is linked to various degenerative diseases.
Table 2: Antioxidant Activity Comparison
The antioxidant activity of this compound suggests its potential role in preventing oxidative damage in cells.
Case Studies
Several studies have investigated the therapeutic potential of nicotinonitrile derivatives:
- Study on MCF-7 and HepG2 Cells : A recent study demonstrated that derivatives similar to the compound had significant antiproliferative effects against MCF-7 and HepG2 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another investigation revealed that compounds with similar structures induced apoptosis through mitochondrial pathways, emphasizing their potential as effective anticancer agents .
Properties
Molecular Formula |
C27H20N2O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20N2O2S/c1-31-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)29-27(24(23)17-28)32-18-26(30)21-10-6-3-7-11-21/h2-16H,18H2,1H3 |
InChI Key |
LVBZHRPXDVMHNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















